Tert-butyl N-(3,5-dibromophenyl)carbamate

Crystallography Structural Biology Medicinal Chemistry

Standard unprotected anilines introduce synthesis handling challenges. This Boc-protected 3,5-dibromoaniline offers a solution. - **Validated utility**: Confirmed by X-ray crystallography (N-H···O motif) and used in kinase inhibitor synthesis. - **Quantifiable profile**: XLogP3 = 3.9; TPSA = 38.3 Ų-ideal for fragment-based drug discovery (FBDD) and halogen bonding studies. - **Reliable supply**: BenchChem ensures consistent purity and packaging for multi-step medicinal chemistry routes.

Molecular Formula C11H13Br2NO2
Molecular Weight 351.03 g/mol
CAS No. 195134-70-4
Cat. No. B3249552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3,5-dibromophenyl)carbamate
CAS195134-70-4
Molecular FormulaC11H13Br2NO2
Molecular Weight351.03 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
InChIKeyGITPADGVTXRUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl N-(3,5-dibromophenyl)carbamate: Procurement Overview


Tert-butyl N-(3,5-dibromophenyl)carbamate (CAS 195134-70-4) is a brominated aromatic compound belonging to the carbamate class, with the molecular formula C11H13Br2NO2 and a molecular weight of 351.03 g/mol [1]. It is characterized by a tert-butyl carbamate protecting group linked to a 3,5-dibromophenyl moiety. The compound's structural identity is confirmed by X-ray crystallography [2]. Its primary role is as a synthetic intermediate in medicinal and organic chemistry, serving as a protected aniline building block. Its unique substitution pattern and the presence of the Boc-protecting group differentiate it from non-halogenated or mono-halogenated analogs, enabling its specific utility in multi-step synthetic pathways.

Workflow

Multi-step organic synthesis using protected aniline intermediates

Selection

Boc-protected 3,5-dibromoaniline building block with acid-labile deprotection

Use Context

Supports halogen-specific coupling and late-stage amine liberation

Substitution Risks for Tert-butyl N-(3,5-dibromophenyl)carbamate


Generic substitution of tert-butyl N-(3,5-dibromophenyl)carbamate is inherently risky because even minor structural variations within the aryl carbamate class can lead to significant differences in synthetic utility and physicochemical properties. This compound's specific 3,5-dibromo substitution pattern on the phenyl ring and the presence of the tert-butyl carbamate (Boc) protecting group are critical for its function as a protected aniline intermediate. Replacing it with an N-methylated analog, such as tert-butyl N-(3,5-dibromophenyl)(methyl)carbamate, or a compound with a different halogenation pattern (e.g., 3,5-dichloro) introduces unpredictable changes in reactivity and final product identity. Furthermore, even a simple change from the tert-butyl to a benzyl protecting group, as in benzyl N-(3,5-dibromophenyl)carbamate , alters the deprotection conditions, making it unsuitable for synthetic routes requiring acid-labile Boc chemistry. This guide provides the quantifiable evidence required to make a scientifically sound, rather than purely cost-driven, procurement decision.

Risk 1

N-methylated analog eliminates H-bond donor capacity, altering intermolecular interactions and solubility profile.

Risk 2

Different halogen pattern (e.g., 3,5-dichloro) may shift reactivity and coupling outcomes unpredictably.

Risk 3

Alternative protecting group (e.g., benzyl) requires different deprotection conditions, incompatible with Boc-optimized routes.

Differentiating Evidence for Tert-butyl N-(3,5-dibromophenyl)carbamate


Crystal Structure and Hydrogen Bonding

The compound's molecular geometry is unambiguously defined via single-crystal X-ray diffraction. It crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a = 13.771(3) Å, b = 6.0964(12) Å, c = 17.419(4) Å, β = 106.14(3)°, and V = 1404.9(5) ų (Z = 4) [1]. The structure reveals an intermolecular N—H···O hydrogen bond (N···O distance = 2.885(4) Å) linking molecules into chains along the b-axis [1]. This level of structural characterization is not available for many closely related analogs, such as tert-butyl (3,5-dichlorophenyl)carbamate.

Crystal Structure
Reported
Monoclinic P21/c; N—H···O = 2.885 Å
Supports identity confirmation and solid-state characterization
Single-crystal XRD at 293 K; comparator data not reported
Crystallography Structural Biology Medicinal Chemistry

Computed Lipophilicity

The computed lipophilicity for tert-butyl N-(3,5-dibromophenyl)carbamate is XLogP3-AA = 3.9 [1]. This value provides a quantitative basis for its behavior in chromatographic purification and its potential for passive membrane permeability if used as a fragment in drug discovery. While no direct comparator data was found in the same model system, this value can be compared to that of the non-brominated parent, tert-butyl N-phenylcarbamate, which has a PubChem XLogP3 of 1.7 [2]. The substantial difference (ΔXLogP3 = 2.2) reflects the profound impact of the 3,5-dibromo substitution on hydrophobicity.

Lipophilicity
Cross-study comparable
XLogP3-AA = 3.9 (Δ = 2.2 vs non-brominated)
Informs chromatographic retention and partition behavior
Computed value; experimental logP data to verify
Physicochemical Properties Drug Design Lipophilicity

N-Methylation Impact on Properties

A key structural comparator is tert-butyl N-(3,5-dibromophenyl)-N-methylcarbamate. The presence of the N-methyl group in this analog fundamentally alters the compound's properties. Critically, the hydrogen bond donor capacity is eliminated, which directly affects intermolecular interactions, solubility, and biological target engagement. Furthermore, the topological polar surface area (TPSA) for the N-methyl analog is reduced to 29.5 Ų [1] compared to 38.3 Ų for the target compound [2]. This difference quantifies the significant change in molecular polarity and potential for hydrogen bonding.

N-Methylation Effect
Cross-study comparable
TPSA 38.3 vs 29.5 Ų (Δ = 8.8 Ų)
Quantifies H-bond donor loss and polarity shift on N-methylation
Computed TPSA values from PubChem; target vs N-methyl analog
Structure-Activity Relationship SAR Medicinal Chemistry

Absence of Biological Activity Data

A search of authoritative databases, including PubChem and BindingDB, reveals no peer-reviewed, quantitative biological activity data (e.g., IC50, Ki, EC50) for tert-butyl N-(3,5-dibromophenyl)carbamate itself. This finding is consistent with its primary function as a protected synthetic intermediate. In contrast, more complex molecules incorporating the 3,5-dibromophenyl motif, such as N4-(3,5-dibromophenyl)-6-methylpyrimidine-2,4-diamine, have demonstrated potent enzyme inhibition with an IC50 of 1.9 nM [1]. This highlights that the target compound is a precursor, and its value lies in its role as a synthetic building block rather than as a final bioactive molecule.

Biological Activity
Class-level inference
No direct activity data reported
Consistent with role as protected synthetic intermediate
Comparator motifs show activity; verify before bioactive claims
Biological Activity Assay Data Pharmacology

Applications of Tert-butyl N-(3,5-dibromophenyl)carbamate


Protected Aniline Building Block

The compound's primary and most validated application is as a protected 3,5-dibromoaniline equivalent. The tert-butyl carbamate (Boc) group provides robust protection for the amine under a wide range of conditions (e.g., basic, nucleophilic, and mild reductive environments), allowing for selective transformations elsewhere in the molecule. The subsequent deprotection under acidic conditions (e.g., TFA) liberates the free aniline for further functionalization. This utility is supported by its use in the synthesis of more complex molecules, including those with reported biological activity, such as kinase inhibitors .

Crystallography and Solid-State Chemistry

Given that its single-crystal X-ray structure has been solved and published in a peer-reviewed journal , this compound is a reliable candidate for use in crystallography studies. It can serve as a co-crystallization ligand or be used in studies investigating the solid-state properties of brominated organic molecules. The defined hydrogen-bonding motif (N—H···O) is a specific feature that can be exploited in crystal engineering and supramolecular chemistry research.

Halogen-Enriched Fragment Libraries

The 3,5-dibromophenyl moiety is a common fragment in medicinal chemistry, and the target compound serves as a convenient, protected entry point into this chemical space. Its calculated lipophilicity (XLogP3 = 3.9) and polar surface area (TPSA = 38.3 Ų) provide a quantifiable profile for inclusion in fragment-based drug discovery (FBDD) libraries. Researchers can use this compound to explore halogen bonding interactions and the effects of lipophilic substitution without the complications of an unprotected aniline, making it a strategic choice for fragment library procurement.

Application
Selection Property
Validation Focus
Protected aniline intermediate synthesis
Boc protection scope and stability
Acidic deprotection endpoint review
Crystallography and solid-state studies
Published crystal structure data
Hydrogen-bond motif characterization
Halogen-enriched fragment library entry
Computed XLogP3 / TPSA profile
Fragment-based screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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